5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine
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Overview
Description
5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine typically involves the iodination of a preformed pyrazole-pyridine scaffold. One common method includes the reaction of 5-amino-1H-pyrazole with 2-chloropyridine under basic conditions, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine: can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
- The presence of the iodine atom in 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine provides unique reactivity and binding properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H7IN4 |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H7IN4/c9-6-1-2-8(10-3-6)13-7-4-11-12-5-7/h1-5H,(H,10,13)(H,11,12) |
InChI Key |
SPRYTRUWQKCJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)NC2=CNN=C2 |
Origin of Product |
United States |
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